![molecular formula C8H15NO B2843439 4-Imino-5-methylheptan-2-one CAS No. 1823377-64-5](/img/structure/B2843439.png)
4-Imino-5-methylheptan-2-one
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Overview
Description
4-Imino-5-methylheptan-2-one is a chemical compound with the formula C8H15NO and a molecular weight of 141.21 . It is used for research purposes and is not intended for human use .
Molecular Structure Analysis
The InChI code for 4-Imino-5-methylheptan-2-one is 1S/C8H15NO/c1-4-6(2)8(9)5-7(3)10/h4-5,9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Imino-5-methylheptan-2-one has a molecular weight of 141.21 . It is typically stored at room temperature .Scientific Research Applications
Photoreactions in Various Solvents
The photochemistry of compounds like 4-methylpentan-2-one and heptan-2-one has been studied in different solvents, providing insights into the effects of solvents on the photochemical behavior of similar ketones. This research helps in understanding the quenching and solvent effects on excited states of such compounds (Encina & Lissi, 1976).
Glyoxal-Arginine Modifications
Studies have explored the reaction of arginine with glyoxal, leading to the identification of specific products under different pH and temperature conditions. This research can be relevant in understanding the chemical behavior of similar compounds under various conditions (Glomb & Lang, 2001).
Tautomeric Forms of Thiamin Diphosphate
Research on the tautomeric forms of thiamin diphosphate, which involve imino structures similar to 4-Imino-5-methylheptan-2-one, provides insights into the behavior of such compounds in biological systems. This can be crucial in enzymatic reactions and pharmaceutical applications (Baykal, Kakalis, & Jordan, 2006).
Insect Pheromone Synthesis
The synthesis of 4-Methylheptan-3-ol, a compound related to 4-Imino-5-methylheptan-2-one, for use as an insect pheromone showcases the potential application of similar compounds in pest management. This research demonstrates the environmental benefits of using such compounds as alternatives to traditional insecticides (Brenna et al., 2017).
Inhibition Effects in Corrosion Prevention
Studies on novel anil compounds, which bear structural similarities to 4-Imino-5-methylheptan-2-one, have investigated their role in inhibiting corrosion in metals. This research can inform the development of more effective corrosion inhibitors in various industrial applications (El-Lateef, Abu‐Dief, & El-Gendy, 2015).
Biodegradation of Iso-Alkanes
The biodegradation of iso-alkanes like 4-methylheptane under methanogenic conditions is significant in understanding the environmental impact and breakdown of petroleum products. This research provides insights into the microbial processes involved in degrading similar compounds (Abu Laban et al., 2015).
Catalytic Hydroboration
Bis(imino)pyridine cobalt-catalyzed hydroboration, involving compounds like 4-methylheptan-3-ol, highlights the potential for catalytic applications of 4-Imino-5-methylheptan-2-one and related compounds. This research is relevant in organic synthesis and material science (Obligacion & Chirik, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-imino-5-methylheptan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-4-6(2)8(9)5-7(3)10/h6,9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWUOLJAIQYZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=N)CC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Imino-5-methylheptan-2-one |
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